4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Description
“4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide” is a chemical compound that plays an important role in modern organic and medicinal chemistry . It is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid .
Synthesis Analysis
The synthesis of this compound conforms to the green chemistry principles, and the yields are nearly quantitative . The reaction involves substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of this compound is the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which not only acts as a solvent but also participates in elementary chemical reactions at the molecular level and is capable of accelerating reactions acting as a catalyst .Physical and Chemical Properties Analysis
The molecular weight of this compound is 308.42 . More detailed physical and chemical properties would require additional data not available from the current search results.Scientific Research Applications
Green Synthesis Approach
4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide and its derivatives can be synthesized using a "green" chemistry approach. The synthesis involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, with water as the optimal medium. This method aligns with green chemistry principles, offering nearly quantitative yields (Horishny & Matiychuk, 2020).
Biological Activities
The synthesized compounds have been explored for various biological activities. For example, novel derivatives evaluated for antimicrobial properties against specific bacterial and fungal pathogens showed potential growth inhibition, indicating their use as antimicrobial agents (Kumara et al., 2015). Additionally, certain compounds within this chemical class have been evaluated for their antitumor activities. A specific focus has been on the synthesis of derivatives that demonstrated moderate antitumor activity against various malignant tumor cells, highlighting their potential in cancer research (Horishny & Matiychuk, 2020).
Chemical Modifications for Enhanced Properties
Research has also delved into the synthesis of related compounds with modifications aimed at improving their biological efficacy or physical properties. For instance, the synthesis and structural characterization of complexes derived from modifications of this compound have been carried out, with studies indicating significant anticancer activity in some cases (Shpakovsky et al., 2012).
Antimicrobial Evaluation
Further research into the antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives has shown that compounds with phenyl rings substituted with electron-donating groups exhibit higher antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Chawla, 2016).
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-14(2,3)10-6-4-9(5-7-10)12(18)15-16-11(17)8-20-13(16)19/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMKGOHXSIYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330921 |
Source
|
Record name | 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356569-52-3 |
Source
|
Record name | 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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